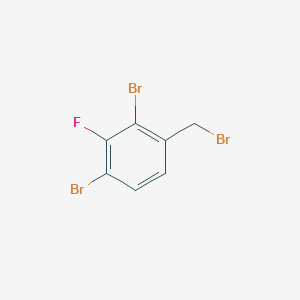

2,4-Dibromo-3-fluorobenzyl bromide

Description

Significance of Benzyl (B1604629) Halides as Versatile Synthetic Intermediates

Benzyl halides, a class of organic compounds featuring a halogen atom attached to the methylene (B1212753) group of a benzyl substituent, are fundamental building blocks in organic chemistry. ncert.nic.inwikipedia.org Their importance stems from their reactivity as effective alkylating agents, allowing for the introduction of the benzyl group into a wide array of molecules, including alcohols, amines, and carboxylic acids. innospk.comcommonorganicchemistry.comchemimpex.com This function is crucial in the synthesis of pharmaceuticals, agrochemicals, and materials. chemimpex.comchemimpex.com

The reactivity of the benzylic carbon-halogen bond is a key feature. Benzyl halides can undergo nucleophilic substitution reactions through both S\N1 and S\N2 pathways. The S\N1 pathway is facilitated by the ability of the benzene (B151609) ring to stabilize the resulting benzylic carbocation through resonance. nih.gov The S\N2 pathway is also viable, though it can be influenced by steric hindrance at the benzylic carbon. nih.gov This dual reactivity allows chemists to tailor reaction conditions to achieve desired outcomes. Furthermore, benzyl groups are often employed as protecting groups in multi-step syntheses, valued for their stability under various conditions and their relatively straightforward removal. wikipedia.orgiarc.fr

The Unique Context of Polyhalogenation in Benzyl Bromide Frameworks

The introduction of multiple halogen atoms onto the benzene ring of a benzyl bromide, as seen in 2,4-Dibromo-3-fluorobenzyl bromide, profoundly alters its chemical behavior. Polyhalogenation introduces a complex interplay of inductive and resonance effects that modulate the reactivity of both the benzylic bromide and the aromatic ring.

Halogens are electron-withdrawing groups, which increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity can be advantageous in various synthetic transformations. The specific arrangement of different halogens—in this case, two bromine atoms and one fluorine atom—creates a unique electronic environment. Fluorine, being the most electronegative element, exerts a strong inductive effect. The bromine atoms also contribute to this electron-withdrawing nature. This combination of halogens can influence not only the rate of nucleophilic substitution at the benzylic position but also the regioselectivity of reactions involving the aromatic ring, such as further electrophilic aromatic substitution.

Research Landscape for this compound and Related Systems

Direct research and literature specifically detailing the synthesis and application of this compound are limited. However, the research landscape of its isomers and structurally related polyhalogenated benzyl bromides is rich and provides a strong indication of its potential utility. These related compounds are frequently used as key intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comevitachem.com

For instance, isomers like 4-bromo-2-fluorobenzyl bromide and 3-bromo-4-fluorobenzyl bromide are utilized in the creation of complex heterocyclic molecules and other bioactive compounds. chemimpex.comevitachem.comsigmaaldrich.com The presence of bromo- and fluoro-substituents is often a strategic choice in drug design to modulate factors like metabolic stability and binding affinity. Research on compounds such as 3-bromo-4-chloro-5-fluorobenzyl bromide highlights the role of these synthons in medicinal chemistry and materials science. The synthesis of these molecules typically involves the radical bromination of the corresponding substituted toluene (B28343). wikipedia.orgorganic-chemistry.org Given this context, this compound represents a potentially valuable, albeit less explored, building block for the synthesis of novel chemical entities.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Properties |

|---|---|---|---|---|

| 4-Bromo-2-fluorobenzyl bromide | 76283-09-5 | C₇H₅Br₂F | 267.92 | Intermediate for indolinone derivatives. sigmaaldrich.com |

| 3-Bromo-4-fluorobenzyl bromide | 78239-71-1 | C₇H₅Br₂F | 267.92 | Intermediate for pharmaceuticals and agrochemicals. chemimpex.comthermofisher.com |

| 2-Bromo-4-fluorobenzyl bromide | 61150-57-0 | C₇H₅Br₂F | 267.92 | Used in organic synthesis and medicinal chemistry. evitachem.com |

| 3,5-Dibromobenzyl bromide | 56908-88-4 | C₇H₅Br₃ | 328.83 | Building block for complex organic molecules. nih.gov |

| 3-Bromo-4-chloro-5-fluorobenzyl bromide | Not Available | C₇H₄Br₂ClF | 302.36 | Intermediate for pharmaceuticals and agrochemicals. |

Scope and Objectives of the Academic Research Outline

The objective of this article is to provide a focused and scientifically grounded overview of the chemical compound this compound. By situating it within the broader context of benzyl halides and the specific nuances of polyhalogenation, this review aims to highlight its potential as a valuable reagent in organic synthesis. The subsequent sections will draw upon the established chemistry of closely related analogues to build a comprehensive profile of the title compound, covering its structural features, reactivity, and likely applications.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-4-(bromomethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br3F/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSPODOWGJQGBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,4 Dibromo 3 Fluorobenzyl Bromide

Strategic Approaches to Aryl Halogenation for Precursors

The synthesis of the key precursor, 2,4-dibromo-3-fluorotoluene, requires careful control over the regioselectivity of the halogenation reactions. The directing effects of the fluorine and methyl groups on the aromatic ring are crucial in determining the position of the incoming bromine atoms.

Regioselective Bromination of Fluorinated Toluene (B28343) Precursors

The direct bromination of 3-fluorotoluene (B1676563) is a primary route to obtaining the dibrominated precursor. The fluorine atom and the methyl group direct incoming electrophiles, influencing the regioselectivity of the electrophilic aromatic substitution (EAS) reaction. The methyl group directs ortho and para, while the fluorine atom also directs ortho and para, albeit as a deactivating group. This complex interplay of directing effects necessitates carefully controlled reaction conditions to achieve the desired 2,4-dibromo substitution pattern.

One approach to enhance the regioselectivity of bromination involves the use of a catalyst system in a suitable solvent. For instance, the bromination of 4-fluorotoluene (B1294773) in glacial acetic acid in the presence of iodine and iron (or an iron salt) has been shown to significantly increase the proportion of the desired 3-bromo-4-fluorotoluene (B1266451) isomer. google.com This method highlights the importance of the catalyst and solvent system in directing the bromination to a specific position. The reaction is typically carried out by adding a solution of bromine in glacial acetic acid to the fluorotoluene derivative at temperatures ranging from -10°C to +50°C, with a subsequent stirring period to ensure the reaction goes to completion. google.com

| Precursor | Reagents | Solvent | Catalyst | Key Findings | Reference |

|---|---|---|---|---|---|

| 4-Fluorotoluene | Bromine | Glacial Acetic Acid | Iodine and Iron/Iron Salt | Markedly increased proportion of 3-bromo-4-fluorotoluene isomer. | google.com |

| 3-Fluorotoluene | Bromine | Not specified | Lewis Acids (e.g., Fe, AlBr₃) | Regioselectivity is influenced by the directing effects of both the fluorine and methyl groups. |

Stereoselective Fluorination Strategies for Brominated Toluene Precursors

An alternative strategy involves the fluorination of a pre-brominated toluene derivative. While direct fluorination of aromatic rings can be challenging, modern methods offer pathways to introduce fluorine with high selectivity. One such method involves a tandem fluorination-desulfonation sequence, which has been reported for the synthesis of monofluoroalkenes with excellent chemo-, regio-, and stereoselectivity. rsc.org Although not directly applied to the synthesis of 2,4-dibromo-3-fluorotoluene in the provided sources, this approach highlights the potential for late-stage fluorination in complex systems. The mechanism is proposed to involve an electrophilic fluorination followed by a highly stereoselective elimination. rsc.org

Another approach to synthesizing fluorinated aromatics is through diazotization of an amino group, followed by a Schiemann reaction or related fluorination method. For example, the synthesis of 3-fluorotoluene can be achieved from 3-aminotoluene by conversion to the diazonium salt, followed by treatment with tetrafluoroboric acid (HBF₄). youtube.com This multi-step process allows for the precise placement of the fluorine atom. A similar strategy could be envisioned for a dibrominated aminotoluene precursor to introduce the fluorine at the desired position.

Benzylic Bromination Techniques for Polyhalogenated Arenes

Once the 2,4-dibromo-3-fluorotoluene precursor is obtained, the next critical step is the selective bromination of the benzylic methyl group. This transformation is typically achieved through a free radical mechanism.

Radical Bromination Modalities (e.g., N-Bromosuccinimide Mediated, Photochemical)

The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator or light, is a cornerstone of benzylic bromination. scientificupdate.comchadsprep.com NBS is often preferred over molecular bromine (Br₂) as it provides a low, steady concentration of bromine radicals, which helps to minimize side reactions such as electrophilic aromatic bromination. chadsprep.commasterorganicchemistry.com The reaction can be initiated by light (photochemical) or by the thermal decomposition of a radical initiator like benzoyl peroxide or AIBN. digitellinc.comgla.ac.uk

Photochemical bromination, often carried out using household compact fluorescent lamps (CFLs) or LEDs, offers a green and efficient alternative to thermally initiated methods, avoiding the need for potentially explosive radical initiators. digitellinc.comorganic-chemistry.org The choice of solvent is also critical, with non-polar solvents like carbon tetrachloride being traditionally used, though greener alternatives such as acetonitrile (B52724) are now favored. organic-chemistry.orgbohrium.com For electron-rich substrates, which are prone to electrophilic ring bromination, photochemical methods using reagents like bromotrichloromethane (B165885) (BrCCl₃) have shown to be effective. rsc.orgrsc.org

| Brominating Agent | Initiation Method | Key Features | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN, Benzoyl Peroxide) or Light | Classic Wohl-Ziegler reaction; provides a low concentration of Br₂ to suppress side reactions. | scientificupdate.comchadsprep.commasterorganicchemistry.com |

| Bromotrichloromethane (BrCCl₃) | Photochemical (UV light) | Effective for electron-rich substrates, minimizing ring bromination. | rsc.orgrsc.org |

| 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) | Lewis Acid (e.g., ZrCl₄) | Prevents competing aromatic ring bromination. | scientificupdate.com |

In Situ Bromine Generation for Enhanced Efficiency and Sustainability (e.g., Continuous Flow Systems)

To improve safety, efficiency, and sustainability, methods for the in situ generation of bromine have been developed, often integrated into continuous flow systems. rsc.orgresearchgate.net One such method involves the reaction of sodium bromate (B103136) (NaBrO₃) with hydrobromic acid (HBr) to produce bromine, with water as the only byproduct. researchgate.net This approach allows for precise control over the amount of bromine generated, minimizing waste and handling of the hazardous halogen.

Continuous flow reactors offer significant advantages for photochemical brominations. They provide excellent light penetration, precise temperature control, and rapid mixing, leading to higher yields and selectivity. organic-chemistry.orgrsc.orgacs.org These systems are also readily scalable, allowing for the production of multi-kilogram quantities of brominated products by simply extending the operation time. digitellinc.comorganic-chemistry.org The use of continuous flow technology has been shown to dramatically reduce reaction times, in some cases achieving complete conversion in as little as 15 seconds of residence time. rsc.orgrsc.org

Optimization of Reaction Conditions for Selective Benzylic Functionalization

Achieving high selectivity for mono-bromination at the benzylic position while avoiding over-bromination to the benzal bromide is a common challenge. scientificupdate.com The optimization of reaction parameters is crucial for controlling the outcome. Key variables include:

Temperature: Higher temperatures can sometimes lead to increased side reactions or decomposition. Precise temperature control, especially in exothermic reactions, is critical. researchgate.net

Concentration: Maintaining a low concentration of the brominating agent can help to suppress over-bromination. scientificupdate.com

Light Intensity: In photochemical reactions, the intensity of the light source can affect the reaction rate and selectivity. acs.org

Solvent: The choice of solvent can influence the solubility of reagents and the reaction pathway. rsc.orgorganic-chemistry.org

Pressure: In some cases, applying back pressure in a flow system can prevent the vaporization of volatile reagents like bromine, thereby increasing residence time and conversion. acs.org

A detailed study on the benzylic bromination of a model substrate in a continuous flow system investigated the effects of temperature, residence time, concentration, and bromine loading to achieve either full conversion or full selectivity. rsc.org Furthermore, the quality of reagents, such as NBS, can significantly impact the product distribution, with impurities like Br₂ or HBr potentially accelerating the reaction and leading to more di-brominated byproducts. scientificupdate.com

Green Chemistry Principles in the Synthesis of 2,4-Dibromo-3-fluorobenzyl bromide

The synthesis of this compound, a valuable substituted aromatic compound, traditionally involves methods that may not align with modern principles of environmental stewardship. The final step, a benzylic bromination of a 2,4-dibromo-3-fluorotoluene precursor, typically employs radical reactions which have historically utilized hazardous reagents and solvents. However, contemporary research focuses on developing greener, more sustainable synthetic routes that enhance safety, reduce waste, and utilize environmentally benign materials. These advanced methodologies are pivotal in minimizing the ecological footprint of chemical manufacturing.

Solvent-Free and Environmentally Benign Reaction Media

A cornerstone of green chemistry is the reduction or elimination of hazardous solvents. Traditional benzylic brominations, often known as Wohl-Ziegler reactions, frequently use toxic and ozone-depleting solvents like carbon tetrachloride (CCl₄). masterorganicchemistry.com Modern approaches have successfully identified and implemented several greener alternatives.

Photochemical reactions, initiated by light, offer a prime opportunity to move towards more benign media. The use of an aqueous biphasic system for the photochemical bromination of toluene derivatives represents a significant advancement. scirp.orgscirp.org In this setup, the reaction proceeds in the organic phase (the substrate itself or a greener solvent), while the aqueous phase efficiently absorbs the hydrogen bromide (HBr) byproduct, simplifying its removal and preventing it from participating in side reactions. scirp.orgscirp.org This method obviates the need for a separate HBr-absorbing apparatus. scirp.org

Continuous flow photochemistry has emerged as a particularly effective technique, allowing for enhanced safety and control. In such systems, acetonitrile has been successfully used as a safer solvent alternative to chlorinated hydrocarbons for benzylic brominations using N-Bromosuccinimide (NBS). organic-chemistry.orgresearchgate.net The combination of a continuous flow reactor with a household compact fluorescent lamp (CFL) or specific wavelength LEDs (e.g., 405 nm) provides an efficient and easily implementable setup. organic-chemistry.orgresearchgate.net Other research has pointed to (trifluoromethyl)benzene as another viable, less-toxic replacement for CCl₄. masterorganicchemistry.com

The use of alternative brominating agents can also facilitate the use of greener solvents. For instance, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been used for the dibromination of benzylic diols in tetrahydrofuran (B95107) (THF), a solvent considered substantially more environmentally benign than traditional options like chloroform (B151607) or dichloromethane. researchgate.net

Solvent-free reaction conditions represent the ideal green chemistry scenario. Research has demonstrated the feasibility of benzylic bromination under solvent-free conditions, for example by using concentrated solar radiation as an energy source without the need for radical initiators. researchgate.net Another approach involves solid-state bromination of certain aromatic compounds with NBS, which proceeds exclusively to yield the desired products, highlighting that crystallinity can be a key factor for reactivity and selectivity. researchgate.net

Table 1: Comparison of Reaction Media for Benzylic Bromination

| Substrate Type | Brominating Agent | Reaction Medium | Conditions | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Substituted Toluenes | N-Bromosuccinimide (NBS) | Acetonitrile | Continuous flow, CFL/LED irradiation | Efficient bromination, avoids CCl₄ | organic-chemistry.orgresearchgate.net |

| Toluene | Bromine (Br₂) | Toluene-Water Biphasic System | Photochemical, scaled-up process | Crude benzyl (B1604629) bromide pure enough for direct use, water absorbs HBr byproduct | scirp.orgscirp.org |

| Benzylic Diols | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Tetrahydrofuran (THF) | 0 °C to room temperature | Good yields, THF is a more benign solvent | researchgate.net |

| Substituted Toluenes | N-Bromosuccinimide (NBS) | Water | Visible light irradiation (40 W lamp) | Selective monobromination, environmentally friendly | researchgate.net |

| Various | N-Bromosuccinimide (NBS) | Solvent-Free | Concentrated Solar Radiation | Good yields, no solvent or radical initiator needed | researchgate.net |

| Toluene Derivatives | Boron Tribromide (BBr₃) | Carbon Tetrachloride | Room temperature | Good yields, but uses hazardous solvent | bohrium.com |

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Maximizing atom economy and minimizing waste are central tenets of green chemistry.

The choice of the brominating agent is also critical. While elemental bromine (Br₂) has a 100% atom economy in theory, it is highly toxic and hazardous to handle. researchoutreach.org Reagents like N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are solids that are safer and easier to handle. numberanalytics.commanac-inc.co.jp However, they generate stoichiometric amounts of byproducts (succinimide and 5,5-dimethylhydantoin, respectively). These byproducts lower the theoretical atom economy, but they are potentially recyclable, which can mitigate the waste issue. DBDMH is noted for offering reduced amounts of byproducts compared to NBS. manac-inc.co.jp

To circumvent the handling of liquid bromine while improving efficiency, methods for its in situ generation have been developed. researchoutreach.org One highly effective approach for continuous flow processes involves reacting a stable bromide source, like sodium bromate (NaBrO₃), with hydrobromic acid (HBr). scientificupdate.comrsc.org This system continuously generates the required bromine as it is consumed, enhancing safety and process control. Furthermore, this method allows for the recycling of the HBr byproduct, significantly reducing waste and improving mass utilization. researchoutreach.orgrsc.org

Process Mass Intensity (PMI) is another key metric in green chemistry, defined as the total mass of materials (water, solvents, reactants, reagents) used to produce a certain mass of product. Lowering the PMI is a primary goal. The intensification of processes, such as moving from batch to continuous flow reactors, plays a crucial role. Continuous photochemical bromination using an in situ bromine generator has been shown to dramatically reduce the PMI. In one study, process intensification, which included the complete removal of organic solvents, reduced the PMI from 13.25 to just 4.33. rsc.org Such strategies demonstrate a powerful approach to waste minimization on an industrial scale.

Table 2: Atom Economy of Common Benzylic Brominating Agents

| Brominating Agent | Formula | Molar Mass (g/mol) | Byproduct | Molar Mass of Byproduct (g/mol) | Theoretical Atom Economy* |

|---|---|---|---|---|---|

| Bromine | Br₂ | 159.81 | HBr | 80.91 | 100% |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Succinimide | 99.09 | 44.9% |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | 285.92 | 5,5-Dimethylhydantoin | 128.13 | 55.9% |

*Note: Atom economy is calculated for the transfer of one bromine atom to the substrate: (Mass of Br / Mass of Brominating Agent) x 100. For Br₂, the reaction is an addition or substitution, but for comparison of the agent itself, it's considered as the source of 'Br'. For DBDMH, it can deliver two bromine atoms.

Reactivity Profiles and Mechanistic Investigations of 2,4 Dibromo 3 Fluorobenzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Carbon

The primary reactive site for nucleophilic attack on 2,4-Dibromo-3-fluorobenzyl bromide is the benzylic carbon, which bears a good leaving group (bromide). Reactions at this position are fundamental to its application as a synthetic building block.

Functional Group Tolerance and Scope in Nucleophilic Transformations

The utility of a reagent in organic synthesis is often defined by its compatibility with various functional groups. Based on the reactivity of analogous benzyl (B1604629) bromides used in the synthesis of complex molecules, this compound is expected to be a versatile alkylating agent for a range of nucleophiles. alfa-chemistry.comsigmaaldrich.comthermofisher.com

The table below summarizes the expected reactivity with common nucleophiles.

| Nucleophile Category | Example Nucleophile | Expected Product Type |

| O-Nucleophiles | Alcohols (ROH), Phenols (ArOH) | Ether |

| N-Nucleophiles | Amines (RNH₂), Azides (N₃⁻) | Benzylamine, Benzyl azide |

| S-Nucleophiles | Thiols (RSH), Thiolates (RS⁻) | Thioether |

| C-Nucleophiles | Cyanides (CN⁻), Enolates | Nitrile, C-Alkylated product |

The key to achieving high yields and selectivity is the careful choice of reaction conditions (base, solvent, temperature) to match the nucleophilicity of the attacking species while minimizing side reactions. For instance, strong bases could potentially lead to elimination or reactions involving the aryl halides, although this is less common for benzylic systems. The compound has been shown to participate in electrophilic substitution reactions with electron-rich arenes under acidic conditions (H₃PO₃), leading to the formation of diarylmethanes. nih.gov

Stereochemical Outcomes in Benzylic Substitution Reactions

Since the benzylic carbon of this compound is prochiral, its reaction with a nucleophile can create a new stereocenter. The stereochemical outcome is directly linked to the reaction mechanism.

SN2 Reaction : A reaction proceeding through a pure SN2 mechanism involves a backside attack by the nucleophile, resulting in a complete inversion of configuration at the benzylic carbon.

SN1 Reaction : A pure SN1 reaction proceeds through a planar, achiral carbocation intermediate. The nucleophile can attack this intermediate from either face with equal probability, leading to racemization (a mixture of both enantiomers).

Given the mixed mechanistic profile of this compound, reactions are likely to result in partial inversion and partial racemization. The precise stereochemical outcome would be highly dependent on the reaction conditions that favor one mechanistic pathway over the other.

Halogen-Specific Reactivity: Bromine and Fluorine as Active Sites

Beyond the benzylic carbon, the halogen atoms on the aromatic ring represent potential sites for further functionalization, offering pathways to more complex molecular architectures.

Selective Bromine Displacement Reactions

The two bromine atoms at the C2 and C4 positions are valuable handles for cross-coupling reactions. The difference in their steric and electronic environments allows for potential regioselectivity.

Palladium-Catalyzed Cross-Coupling : Reactions such as Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), and Heck (with alkenes) are standard methods for forming new C-C, C-N, and C-C bonds at the site of an aryl bromide. The C4-bromo substituent is sterically less encumbered than the C2-bromo substituent, which is flanked by the benzylic group and the C3-fluorine. Consequently, it is predicted that cross-coupling reactions would occur preferentially at the C4 position .

Lithiation and Grignard Formation : Conversion of one of the bromo groups to an organolithium or Grignard reagent followed by quenching with an electrophile is another synthetic strategy. Selective metal-halogen exchange is often difficult to control with polyhalogenated systems and can lead to mixtures. However, directed ortho-metalation is a possibility, though the directing group ability of the substituents would need to be considered.

Nucleophilic Fluorine Substitution Reactions (e.g., Halogen Exchange Fluorination)

This section addresses the reactivity of the fluorine atom attached directly to the aromatic ring. It is important to distinguish this from halogen exchange at the benzylic position.

Nucleophilic aromatic substitution (SNAr) of a fluorine atom on an aromatic ring is a challenging transformation that requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the fluorine atom is at the C3 position and lacks the necessary activation for a standard SNAr mechanism. The bromine atoms and the benzyl bromide group are not sufficiently electron-withdrawing to stabilize the negative charge of the Meisenheimer complex intermediate required for this pathway.

Therefore, displacement of the C3-fluorine via a nucleophilic substitution reaction is considered highly unlikely under typical conditions. Alternative pathways, such as those involving a benzyne (B1209423) intermediate generated under extremely strong basic conditions, could theoretically be envisioned but are often low-yielding and produce isomeric mixtures. masterorganicchemistry.com

Comparative Reactivity of Aromatic Bromine versus Benzylic Bromine

The reactivity of the three bromine atoms in this compound is not uniform. A significant distinction exists between the two bromine atoms attached to the aromatic ring (aromatic bromines) and the one in the bromomethyl group (benzylic bromine). Generally, benzylic halides are considerably more reactive than aryl halides in both nucleophilic substitution and radical reactions. doubtnut.comquora.comyoutube.com

The enhanced reactivity of the benzylic bromine is primarily due to two factors. First, the carbon-bromine bond at the benzylic position is a standard sp³ C-Br single bond, which is weaker than the sp² C-Br bond of the aromatic ring. youtube.comrajdhanicollege.ac.in Second, reactions involving the cleavage of this bond are facilitated by the stabilization of the resulting intermediate. For instance, in an SN1 reaction, the formation of a benzylic carbocation is highly favored because the positive charge is delocalized and stabilized by the adjacent benzene (B151609) ring through resonance. youtube.comrajdhanicollege.ac.in Similarly, in radical reactions, the formation of a benzyl radical is stabilized by resonance, with the unpaired electron delocalizing over the aromatic system. libretexts.orgpearson.com

In contrast, the aromatic C-Br bonds are significantly less reactive. doubtnut.com This reduced reactivity stems from the partial double bond character of the C-Br bond, a consequence of the lone pair of electrons on the bromine atom participating in resonance with the aromatic π-system. quora.comyoutube.comrajdhanicollege.ac.in This resonance strengthens the bond, making it more difficult to break. Consequently, nucleophilic substitution on the aromatic ring does not readily occur under standard conditions. rajdhanicollege.ac.in This inherent difference in reactivity allows for selective reactions to be performed on the benzylic position without affecting the aromatic halogens.

Table 1: Comparison of Bond Characteristics

| Feature | Benzylic Bromine | Aromatic Bromine |

|---|---|---|

| Carbon Hybridization | sp³ | sp² |

| Bond Type | C(sp³)-Br single bond | C(sp²)-Br with partial double bond character |

| Reactivity towards Nucleophiles | High | Low |

| Intermediate Stability (Radical/Cation) | High (Resonance Stabilized) | Low |

Cross-Coupling and Aryl Functionalization Reactions

While the benzylic bromine is the primary site for nucleophilic substitution, the aromatic bromines can be functionalized through various transition-metal-catalyzed cross-coupling reactions, offering a powerful tool for molecular diversification.

Palladium-Catalyzed Cross-Coupling Methodologies at Aryl Bromine Sites

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds at the relatively inert aryl halide positions. For a substrate like this compound, these methods allow for the selective modification of the benzene ring.

The Suzuki-Miyaura cross-coupling is a prominent example, typically involving the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov Various palladium catalysts, such as those based on phosphine (B1218219) ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), have proven effective for coupling aryl bromides. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be tuned to optimize the yield and selectivity for the functionalization of the C-Br bonds on the aromatic ring. Other palladium-catalyzed reactions, such as the Stille, Heck, and Sonogashira couplings, provide alternative pathways to introduce diverse functionalities at the aryl bromine sites. These reactions tolerate a wide range of functional groups, making them highly versatile for complex molecule synthesis. organic-chemistry.org

Site-Selective Cross-Coupling in Polyhalogenated Arenes

A significant challenge and area of interest in the chemistry of polyhalogenated compounds like this compound is achieving site-selectivity between the two chemically similar aromatic bromine atoms at the C-2 and C-4 positions. acs.orgescholarship.org Several strategies have been developed to control which halogen participates in the cross-coupling reaction. escholarship.orgbohrium.com

The inherent electronic and steric differences between the two positions can provide a basis for selectivity. The C-2 bromine is ortho to the fluoromethyl group and meta to the fluorine, while the C-4 bromine is para to the fluoromethyl group and ortho to the fluorine. These differing electronic environments can influence the rate of oxidative addition to the palladium catalyst, often the rate-determining step. bohrium.com Steric hindrance around the C-2 position, being flanked by two substituents, might also direct the reaction towards the more accessible C-4 position.

Furthermore, modern synthetic methods offer more sophisticated control. The choice of ligand on the palladium catalyst can dramatically influence site-selectivity by altering the steric and electronic properties of the catalytic complex. bohrium.com Similarly, additives and solvents can reverse or enhance selectivity in certain cross-coupling reactions. bohrium.com By carefully selecting the reaction parameters—catalyst, ligands, base, and solvent—it is possible to preferentially functionalize one of the two aromatic bromine atoms, providing a route to asymmetrically substituted derivatives. nih.gov

Radical Reactions and Reductive Transformations

The bromine atoms in this compound can be removed or can participate in radical reactions under specific conditions.

Dehalogenation Strategies for Bromine Removal

Dehalogenation, the removal of a halogen atom and its replacement with a hydrogen atom, is a key reductive transformation. wikipedia.org Various methods exist to achieve this, and the choice of reagent can sometimes allow for selective removal of different bromine atoms based on their reactivity. The general trend for ease of dehalogenation follows the carbon-halogen bond dissociation energy, with the C-Br bond being easier to cleave than the C-Cl or C-F bonds. wikipedia.org

Catalytic hydrodehalogenation, using hydrogen gas with a transition metal catalyst (e.g., palladium on carbon), is a common method. wikipedia.org Other approaches involve the use of reducing agents like lithium aluminum hydride, which has been used to reduce aryl halides in the presence of a niobium(V) chloride catalyst. organic-chemistry.org Photoredox catalysis, using visible light and a photosensitizer, has also emerged as a mild and effective method for the reductive dehalogenation of C-X bonds. organic-chemistry.org Given the higher reactivity of the benzylic C-Br bond, milder reducing conditions might selectively remove the benzylic bromine, while more forcing conditions would be required to cleave the stronger aromatic C-Br bonds.

Photochemical and Thermal Radical Processes

The benzylic position of this compound is particularly susceptible to radical reactions, which can be initiated by light (photochemically) or heat (thermally). libretexts.org The Wohl-Ziegler reaction, for example, uses N-bromosuccinimide (NBS) and a radical initiator (like AIBN or light) to brominate the benzylic position of alkylbenzenes. masterorganicchemistry.com This proceeds via a free radical chain mechanism involving a resonance-stabilized benzylic radical. pearson.com

The molecule itself can serve as a precursor to radicals. Photolysis or thermolysis of this compound can lead to the homolytic cleavage of the benzylic C-Br bond, generating a 2,4-dibromo-3-fluorobenzyl radical. aip.orgnih.gov Once formed, this radical can undergo various subsequent reactions. Studies on the thermal decomposition of the benzyl radical itself show that it can lead to a complex mixture of products through rearrangement and fragmentation pathways. aip.orgnih.gov Photochemical dehalogenation of the aromatic bromines is also a possibility, as demonstrated with other polyhalogenoaromatic compounds, which can lead to aryl radicals that may be trapped by solvents or other reagents. rsc.org

Table 2: Summary of Reaction Types and Affected Positions

| Reaction Type | Primary Target Position(s) | Key Features |

|---|---|---|

| Nucleophilic Substitution | Benzylic Bromine | Highly reactive due to weak C(sp³)-Br bond and stable carbocation/transition state. |

| Palladium-Catalyzed Cross-Coupling | Aromatic Bromines (C2, C4) | Enables C-C and C-heteroatom bond formation at the less reactive C(sp²)-Br sites. |

| Site-Selective Cross-Coupling | Aromatic Bromines (C2 or C4) | Controlled by electronics, sterics, ligands, and other reaction conditions. |

| Dehalogenation | All Bromines | Removal of bromine, often with selectivity possible based on bond strength (Benzylic > Aromatic). |

| Radical Reactions | Benzylic Bromine | Favored due to the stability of the resulting resonance-stabilized benzyl radical. |

Derivatization and Synthetic Utility of 2,4 Dibromo 3 Fluorobenzyl Bromide

Formation of Complex Molecular Architectures via C-C, C-N, C-O, C-S Bond Formation

The presence of the bromomethyl group (-CH₂Br) renders 2,4-Dibromo-3-fluorobenzyl bromide an excellent electrophile for alkylation reactions. This benzylic bromide is the most reactive site in the molecule for nucleophilic substitution, readily engaging with a wide array of carbon and heteroatom nucleophiles to form new covalent bonds.

The primary synthetic application of benzyl (B1604629) bromides is as alkylating agents in Sₙ2 reactions. The benzylic position of this compound is activated towards nucleophilic attack, facilitating the formation of C-C, C-N, C-O, and C-S bonds. For instance, analogous polyhalogenated benzyl bromides are known to react with various nucleophiles. The reaction of imidazoles or triazoles with benzyl bromides in the presence of a base like sodium hydride or potassium carbonate is a standard method for N-alkylation. Similarly, O-alkylation of phenols and S-alkylation of thiols proceed efficiently.

Carbon-carbon bond formation can be achieved using carbon nucleophiles such as enolates or organometallic reagents. Furthermore, the bromine atoms on the aromatic ring can participate in cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling (with boronic acids) or Buchwald-Hartwig amination (with amines) are powerful methods for forming C-C and C-N bonds at the aryl halide positions. While specific studies on this compound are limited, the principles of these reactions are broadly applicable. The different electronic environments of the C2-Br and C4-Br bonds, influenced by the fluorine atom, could potentially be exploited for selective cross-coupling under carefully controlled conditions.

Table 1: Representative Alkylation and Arylation Reactions with Benzyl Halides

| Reaction Type | Nucleophile/Reagent | Product Type | General Conditions |

|---|---|---|---|

| N-Alkylation | Imidazole (B134444), Triazole | N-Arylmethyl-azole | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF) |

| O-Alkylation | Phenol, Alcohol | Arylmethyl Ether | Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF) |

| S-Alkylation | Thiophenol | Arylmethyl Thioether | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) |

| C-Alkylation | Malonic Ester | Diethyl 2-(Arylmethyl)malonate | Base (e.g., NaOEt), Solvent (e.g., EtOH) |

| Suzuki Coupling | Arylboronic Acid | Biaryl Methane Derivative | Pd Catalyst, Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) |

This table represents general transformations applicable to benzyl halides; specific conditions for this compound would require experimental optimization.

Benzyl bromides can serve as precursors for the synthesis of vinyl halides. A convenient one-pot method involves the reaction of a benzyl bromide with a dihalomethane (like dibromomethane (B42720) or diiodomethane) and a strong base such as lithium diisopropylamide (LDA). This process generates a vinyl halide through an elimination pathway. The reaction typically proceeds by adding the benzyl bromide to a solution of the lithiated dihalomethane at low temperature, followed by the addition of a second base like 1,8-diazabicycloundec-7-ene (DBU) to facilitate the final elimination step. This methodology has been successfully applied to a range of substituted benzyl bromides to produce (E)-β-aryl vinyl bromides and iodides in good yields and with high stereoselectivity. Although this compound is not a reported substrate in this specific study, it is a suitable candidate for this transformation.

Table 2: Synthesis of (E)-Vinyl Halides from Substituted Benzyl Bromides

| Benzyl Bromide Substrate | Dihalomethane | Product | Yield | E:Z Ratio | Reference |

|---|---|---|---|---|---|

| 4-Fluorobenzyl bromide | CH₂I₂ | (E)-1-Fluoro-4-(2-iodovinyl)benzene | 85% | 98:2 | |

| 4-Fluorobenzyl bromide | CH₂Br₂ | (E)-1-Fluoro-4-(2-bromovinyl)benzene | 79% | >99:1 | |

| 2-Bromobenzyl bromide | CH₂Br₂ | (E)-1-Bromo-2-(2-bromovinyl)benzene | 67% | >99:1 |

Data from J. A. Bull, J. J. Mousseau and A. B. Charette.

Application as a Core Building Block for Advanced Organic Scaffolds

The polyfunctional nature of this compound makes it an attractive starting material for constructing more complex molecular frameworks, including heterocyclic systems that are prevalent in medicinal chemistry.

While the direct application of this compound in the synthesis of spirocyclic or fused ring systems is not prominently documented, its structure allows for such possibilities through multi-step sequences. For example, intramolecular alkylation or arylation reactions could be designed. A suitably positioned nucleophile, introduced by initial modification at the benzylic position, could subsequently react with one of the aryl bromide positions to form a fused ring. Alternatively, tandem reactions involving both the benzylic and an aromatic position could lead to the formation of complex polycyclic structures.

Thiazole (B1198619) and imidazole rings are important motifs in many biologically active compounds. The Hantzsch thiazole synthesis is a classic method that involves the condensation of an α-haloketone with a thioamide. Although this compound is not an α-haloketone, it can be readily converted into one. Oxidation of the benzyl bromide (e.g., using N-bromosuccinimide in an aqueous solvent or other methods) would yield the corresponding 2,4-dibromo-3-fluorobenzoyl bromide, which is a suitable α-haloketone for the Hantzsch synthesis. Reaction with thiourea, for example, would lead to a 2-amino-4-(2,4-dibromo-3-fluorophenyl)thiazole.

Similarly, 2,4-disubstituted imidazoles can be prepared by condensing an α-haloketone with an amidine. Therefore, the same α-haloketone intermediate derived from this compound could be reacted with various amidines to access a library of 2-substituted-4-(2,4-dibromo-3-fluorophenyl)imidazoles. These examples highlight the role of the title compound as a masked α-haloketone, expanding its utility as a building block for key heterocyclic scaffolds.

Regiochemical Control in Derivatization: Exploiting Halogen Positions

A key challenge and opportunity in the derivatization of this compound is achieving regiochemical control. The molecule possesses four distinct halogen sites: the benzylic bromide, the C2-aromatic bromide, the C4-aromatic bromide, and the C3-aromatic fluorine. Their reactivities differ significantly, allowing for selective transformations.

Benzylic Bromide: This is the most reactive site towards nucleophilic substitution (Sₙ2 reactions) due to the stability of the incipient benzylic carbocation in the transition state. Reactions with most nucleophiles will occur selectively at this position, leaving the aromatic halogens untouched, provided that strong bases or high temperatures that might promote elimination or other side reactions are avoided.

Aromatic Bromides (C2 and C4): These positions are susceptible to metal-halogen exchange (e.g., with organolithium reagents) or insertion of a transition metal (e.g., palladium in cross-coupling reactions). The C-Br bond is significantly more reactive in these processes than the C-F bond. Differentiating between the C2 and C4 bromides is more challenging and typically depends on subtle steric and electronic factors. The ortho-fluorine atom is a strong electron-withdrawing group, which can influence the reactivity of the adjacent C2-Br and the more distant C4-Br bonds in palladium-catalyzed couplings. For metal-halogen exchange, the C2-Br, being ortho to the fluorine, might exhibit different reactivity compared to the C4-Br due to inductive effects and potential ortho-directing effects.

Aromatic Fluorine (C3): The C-F bond is generally the most robust and least reactive of the halogen sites, especially in transition metal-catalyzed reactions. It typically remains intact unless harsh conditions are employed.

This hierarchy of reactivity (Benzylic-Br >> Aryl-Br > Aryl-F) allows for a stepwise functionalization strategy. One can first perform a nucleophilic substitution at the benzylic position, then selectively perform a cross-coupling reaction at one or both of the aryl bromide sites, all while preserving the fluorine atom.

Catalytic Approaches in 2,4 Dibromo 3 Fluorobenzyl Bromide Transformations

Transition Metal Catalysis for Benzylic and Aryl Functionalization

The presence of both a benzylic bromide and two aryl bromides in 2,4-Dibromo-3-fluorobenzyl bromide makes it a prime candidate for transition metal-catalyzed cross-coupling reactions. These methods offer powerful tools for the selective formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, with numerous methods applicable to a substrate like this compound. The differential reactivity of the benzylic bromide and the two aryl bromides (at C2 and C4 positions) could potentially allow for selective functionalization.

The benzylic bromide is highly susceptible to substitution reactions. Palladium-catalyzed cross-coupling reactions of benzyl (B1604629) halides with organometallic reagents, such as boronic acids (Suzuki-Miyaura coupling) or organostannanes (Stille coupling), are well-established. researchgate.netyoutube.com For instance, the Suzuki-Miyaura coupling of benzyl bromides with potassium aryltrifluoroborates, often catalyzed by PdCl2(dppf)·CH2Cl2, proceeds under relatively mild conditions. researchgate.net

The two aryl bromide moieties can also participate in palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. youtube.comyoutube.comnih.gov The relative reactivity of the two C-Br bonds would likely be influenced by the electronic and steric environment. The C-Br bond at the 2-position is ortho to the fluorine atom, which could influence its reactivity through inductive effects. In dihalogenated pyridines, for example, regioselective Suzuki coupling is often observed, which is dependent on the catalyst system and reaction conditions.

A hypothetical sequential cross-coupling could first involve the more reactive benzylic bromide at lower temperatures, followed by the functionalization of the aryl bromides under more forcing conditions.

Table 1: Illustrative Palladium-Catalyzed Reactions on Analogous Substrates

| Reaction Type | Catalyst/Ligand | Coupling Partner | Substrate Example | Product | Ref. |

| Suzuki-Miyaura | PdCl₂(dppf)·CH₂Cl₂ | Potassium phenyltrifluoroborate | Benzyl bromide | Diphenylmethane | researchgate.net |

| Heck | Pd(OAc)₂/PPh₃ | Alkene | Aryl bromide | Substituted alkene | nih.gov |

| Buchwald-Hartwig Amination | Pd₂(dba)₃/BrettPhos | Primary/Secondary Amine | 3-Halo-2-aminopyridine | N³-substituted-2,3-diaminopyridine | researchgate.net |

This table presents examples of palladium-catalyzed reactions on substrates analogous to this compound and does not represent direct results for this specific compound.

Other Metal-Catalyzed Systems (e.g., Copper, Nickel)

Copper and nickel catalysts offer complementary and sometimes superior reactivity to palladium for certain transformations of halogenated aromatic compounds.

Copper-Catalyzed Reactions: The Ullmann condensation, a classical copper-catalyzed reaction, is effective for forming carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds with aryl halides. acs.org This could be a viable method for functionalizing the aryl bromide positions of this compound. Copper also catalyzes the coupling of benzyl bromides with terminal alkynes, providing a direct route to benzyl alkynes. rsc.org

Nickel-Catalyzed Reactions: Nickel catalysts have gained prominence for their ability to activate challenging bonds, including C-F bonds, and for their cost-effectiveness. researchgate.netresearchgate.netbeilstein-journals.orgorganic-chemistry.orgnagoya-u.ac.jp Nickel-catalyzed cross-coupling of aryl fluorides with organozinc reagents has been demonstrated, suggesting that the C-F bond in this compound, while generally less reactive than the C-Br bonds, might be functionalized under specific nickel catalysis. organic-chemistry.org Furthermore, nickel catalysts are effective in the cross-coupling of benzyl bromides, offering an alternative to palladium. acs.org

Table 2: Examples of Copper- and Nickel-Catalyzed Reactions on Similar Substrates

| Metal | Reaction Type | Catalyst/Ligand | Coupling Partner | Substrate Example | Product | Ref. |

| Copper | Alkyne Coupling | CuI | Terminal Alkyne | Benzyl bromide | Benzyl alkyne | rsc.org |

| Nickel | Suzuki-Miyaura | NiCl₂(PCy₃)₂ | Arylboronic acid | Aryl fluoride | Biaryl | organic-chemistry.org |

| Nickel | Cross-Coupling | Ni(cod)₂/PCy₃ | Arylboronic acid | 2-Fluorobenzofuran | 2-Arylbenzofuran | beilstein-journals.org |

This table provides examples of copper- and nickel-catalyzed reactions on substrates with functionalities similar to this compound and does not represent direct experimental results for this compound.

Organocatalysis in Stereoselective Transformations

The benzylic position of this compound is a prochiral center, making it an interesting substrate for stereoselective transformations using organocatalysis. Organocatalysts, which are small organic molecules, can facilitate a variety of asymmetric reactions under mild and environmentally friendly conditions.

For instance, the benzylic bromide could undergo nucleophilic substitution with various nucleophiles, and a chiral organocatalyst could control the stereochemical outcome. Chiral phase-transfer catalysts or hydrogen-bond-donating catalysts could be employed to achieve enantioselective alkylation of pronucleophiles with this compound. While specific studies on this substrate are absent, the field of asymmetric organocatalysis has demonstrated the successful stereoselective functionalization of benzylic halides. khanacademy.org Iron-catalyzed stereoselective hydrobenzylation of alkenes with benzyl bromides has also been reported, offering a pathway to chiral products. nih.gov

Green Catalysis: Biocatalysis and Heterogeneous Catalysis

Green catalysis focuses on developing more sustainable chemical processes. Biocatalysis and heterogeneous catalysis are two key pillars of this approach that could be applicable to the transformation of this compound.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. Halogenases are enzymes that can introduce or remove halogen atoms from organic molecules with high regioselectivity. researchgate.netnih.govchemrxiv.orgnih.gov While the direct application on this compound is unexplored, dehalogenases could potentially be used for the selective removal of one of the bromine atoms. nih.gov Conversely, other enzymatic systems could be used for transformations of the benzylic position.

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. Palladium nanoparticles supported on various materials like charcoal, silica, or polymers have been shown to be effective for a range of cross-coupling and dehalogenation reactions of aryl halides. organic-chemistry.orgacs.orgacs.orgrsc.orgorganic-chemistry.org For example, palladium on carbon (Pd/C) is a widely used catalyst for the reductive dehalogenation of aryl bromides using hydrogen gas or other hydrogen donors. organic-chemistry.org This could be a method to selectively remove the bromine atoms from this compound. The development of heterogeneous catalysts for fine chemical synthesis is an active area of research, and it is conceivable that such systems could be developed for the selective functionalization of this polyhalogenated compound. youtube.com

Computational and Theoretical Investigations of 2,4 Dibromo 3 Fluorobenzyl Bromide and Its Derivatives

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used and versatile computational tool in chemistry and materials science. DFT calculations can be employed to determine the optimized molecular geometry and various electronic properties of 2,4-Dibromo-3-fluorobenzyl bromide.

A typical DFT study on this molecule would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. nih.gov The output of such a calculation would provide the lowest energy three-dimensional arrangement of the atoms, as well as electronic properties.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound from a DFT Calculation

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(ar)-C(ar) | ~1.39 Å |

| Bond Length | C(ar)-Br | ~1.90 Å |

| Bond Length | C(ar)-F | ~1.35 Å |

| Bond Length | C(ar)-CH2Br | ~1.51 Å |

| Bond Length | C-H (benzyl) | ~1.09 Å |

| Bond Length | C-Br (benzyl) | ~1.95 Å |

| Bond Angle | C-C-C (ring) | ~120° |

| Bond Angle | C-C-Br | ~120° |

| Bond Angle | C-C-F | ~120° |

| Bond Angle | C(ar)-C(benzyl)-H | ~109.5° |

| Bond Angle | C(ar)-C(benzyl)-Br | ~109.5° |

| Note: These are illustrative values and would be precisely determined in an actual DFT calculation. |

The rotation around the C(ar)-CH2Br bond in this compound leads to different conformers. DFT calculations can be used to explore the potential energy surface with respect to this rotation. By performing a series of constrained optimizations at different dihedral angles, a rotational energy profile can be constructed. This would reveal the most stable conformation (the global minimum) and any other local minima, as well as the energy barriers between them. For substituted benzyl (B1604629) halides, the orientation of the C-Br bond relative to the aromatic ring is a key conformational feature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are crucial for understanding the chemical reactivity of a molecule. nih.gov

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons. A lower LUMO energy suggests a better electron acceptor.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity. A small gap generally implies higher reactivity and lower kinetic stability. nih.gov From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (Hypothetical) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Global Electrophilicity (ω) | 2.80 eV |

| Note: These values are illustrative and would be calculated from the results of a DFT study. |

Reaction Mechanism Studies through Computational Modeling

Computational modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. This is particularly useful for studying nucleophilic substitution reactions at the benzylic carbon.

Benzyl halides can undergo nucleophilic substitution via either an SN1 (unimolecular) or SN2 (bimolecular) mechanism.

SN2 Pathway: This is a one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. masterorganicchemistry.com This proceeds through a single, high-energy transition state. libretexts.org Computational modeling can locate the geometry of this pentacoordinate transition state and calculate its energy, which corresponds to the activation energy of the reaction. libretexts.orgyoutube.com

SN1 Pathway: This is a two-step mechanism involving the formation of a carbocation intermediate. The first step, the departure of the leaving group to form the benzyl carbocation, is typically the rate-determining step. The second step is the rapid attack of the nucleophile on the carbocation. Computational methods can be used to calculate the energy of the carbocation intermediate and the transition states for both steps.

By comparing the calculated activation energies for the SN1 and SN2 pathways, a prediction can be made as to which mechanism is more favorable under specific conditions.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, VCD)

Computational methods can predict various spectroscopic parameters for this compound. These predictions are valuable for interpreting experimental spectra and confirming the structure of the molecule.

NMR (Nuclear Magnetic Resonance): DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. This is typically done using the GIAO (Gauge-Including Atomic Orbital) method. The calculated shifts can be compared with experimental data to aid in the assignment of peaks.

IR (Infrared): The vibrational frequencies and their corresponding IR intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes of the molecule. nih.gov

VCD (Vibrational Circular Dichroism): For chiral molecules, VCD spectra can be predicted. While this compound itself is not chiral, derivatives with a stereocenter could be studied using this technique to determine their absolute configuration.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value (Hypothetical) | Experimental Value |

| ¹H NMR | Chemical Shift (CH₂) | 4.5 ppm | (To be determined) |

| ¹³C NMR | Chemical Shift (CH₂) | 33 ppm | (To be determined) |

| IR | C-Br stretch (benzyl) | ~650 cm⁻¹ | (To be determined) |

| IR | C-F stretch | ~1200 cm⁻¹ | (To be determined) |

| Note: Experimental values would need to be obtained from actual spectroscopic measurements. |

Structure-Reactivity Relationships: Quantitative Structure–Activity Relationships (QSAR) for Structural Features and Electronic Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or property descriptors of a series of compounds with their biological activity or chemical reactivity. In the context of this compound and its derivatives, QSAR studies are instrumental in understanding how variations in their molecular structure influence their reactivity, which is a critical determinant of their potential biological or chemical effects.

The reactivity of benzyl bromide derivatives is significantly influenced by the electronic properties of the substituents on the aromatic ring. The Hammett equation is a fundamental tool in QSAR for quantifying these electronic effects. wikipedia.orgoxfordreference.comnumberanalytics.comdalalinstitute.com It describes a linear free-energy relationship between the reaction rates or equilibrium constants of a series of reactions involving substituted benzene (B151609) derivatives. The equation is given by:

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (benzyl bromide).

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent.

Electron-withdrawing groups (EWGs) have positive σ values and tend to increase the rate of nucleophilic substitution for benzyl bromides by stabilizing the developing negative charge on the leaving group in the transition state. Conversely, electron-donating groups (EDGs) have negative σ values and decrease the reaction rate.

For this compound, the substituents are two bromine atoms and one fluorine atom. Both bromine and fluorine are halogens and are considered electron-withdrawing groups due to their high electronegativity. To develop a QSAR model for a series of derivatives, one could systematically vary the substituents on the benzene ring and measure the corresponding reaction rates.

A hypothetical QSAR study for the nucleophilic substitution of a series of substituted benzyl bromides could yield a dataset like the one presented in the interactive table below. In this example, we consider the reaction with a common nucleophile and use the Hammett substituent constants (σ) as the electronic descriptor.

Interactive Data Table: Hammett Constants and Predicted Reactivity of Substituted Benzyl Bromides

| Substituent (X) | Hammett Constant (σ_para) | Hammett Constant (σ_meta) | Sum of Hammett Constants (Σσ) | Predicted Relative Reactivity (log(k/k₀)) |

| H | 0.00 | 0.00 | 0.00 | 0.00 |

| 4-Br | 0.23 | - | 0.23 | 0.23 |

| 3-F | - | 0.34 | 0.34 | 0.34 |

| 2,4-diBr | 0.23 (para) | - | 0.59 (ortho effect not included) | 0.59 |

| 2,4-diBr, 3-F | 0.23 (para-Br) | 0.34 (meta-F) | 0.96 (approx.) | 0.96 |

| 4-NO₂ | 0.78 | - | 0.78 | 0.78 |

| 4-CH₃ | -0.17 | - | -0.17 | -0.17 |

Note: The Σσ for this compound is an approximation as the additivity of Hammett constants can be complex, and ortho effects are not simply additive. The values presented are for illustrative purposes.

From this data, a linear regression analysis can be performed to generate a QSAR equation. Assuming a reaction constant (ρ) of 1 for this hypothetical reaction, the QSAR equation would be:

log(k/k₀) = 1.0 * Σσ

This equation would predict that the reactivity of the benzyl bromide derivative increases with the sum of the Hammett constants of its substituents. For this compound, the presence of three electron-withdrawing halogens would lead to a significantly higher predicted reactivity compared to unsubstituted benzyl bromide.

More advanced QSAR models can incorporate a wider range of electronic and structural descriptors, such as:

Topological indices: These numerical descriptors are derived from the graph representation of a molecule and can encode information about its size, shape, and branching.

Quantum chemical descriptors: These are calculated using computational chemistry methods and can provide detailed information about the electronic properties of a molecule, such as atomic charges, dipole moments, and molecular orbital energies.

A multi-parameter QSAR equation might take the form:

log(Reactivity) = c₁ * (Σσ) + c₂ * (Topological Index) + c₃ * (LUMO Energy) + constant

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2,4-Dibromo-3-fluorobenzyl bromide. By analyzing the magnetic properties of its atomic nuclei, particularly ¹H, ¹³C, and ¹⁹F, a detailed molecular picture can be assembled.

¹H, ¹³C, and ¹⁹F NMR for Isotopic Labeling Studies and Regiochemistry

The regiochemistry of this compound is unequivocally established through the combined use of ¹H, ¹³C, and ¹⁹F NMR. The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling constants observed in the spectra.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals: a singlet for the benzylic protons (-CH₂Br) and two doublets in the aromatic region corresponding to the two aromatic protons. The chemical shift of the benzylic protons would likely appear around 4.5 ppm. The aromatic protons' signals will be influenced by the surrounding bromine and fluorine atoms.

¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework. It is expected to display signals for the six aromatic carbons and one for the benzylic carbon. The carbons attached to the bromine atoms will show characteristic shifts, as will the carbon bonded to the fluorine, which will also exhibit C-F coupling.

¹⁹F NMR: As fluorine has a natural abundance of 100% and is highly sensitive in NMR, ¹⁹F NMR is a powerful tool. nih.gov It will show a single resonance for the fluorine atom on the aromatic ring, and its coupling to adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) provides crucial connectivity information.

Isotopic Labeling: While not standard, isotopic labeling studies, for instance using ¹³C enriched starting materials, could be employed to definitively assign carbon signals and to study reaction mechanisms involving this compound.

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

|---|---|---|---|

| CH₂Br | ~4.5 (s) | ~30 | - |

| C-1 | - | ~138 (d, JCF) | - |

| C-2 | - | ~115 (d, JCF) | - |

| C-3 | - | ~158 (d, ¹JCF) | ~-110 |

| C-4 | - | ~118 (d, JCF) | - |

| C-5 | ~7.6 (d) | ~134 | - |

| C-6 | ~7.4 (d) | ~128 | - |

Note: Predicted values are based on analogous compounds like 2,4-dibromo-1-fluorobenzene (B74303) and 3-fluorobenzyl bromide and may vary. chemicalbook.comchemicalbook.com s = singlet, d = doublet.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are indispensable for confirming the connectivity of atoms within the molecule. epfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comsdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their adjacent relationship.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. youtube.comsdsu.edu The HSQC/HMQC spectrum would link the aromatic proton signals to their corresponding carbon signals and the benzylic proton signal to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. youtube.comsdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (those without attached protons). For instance, correlations would be expected from the benzylic protons to C-1, C-2, and C-6 of the aromatic ring. The aromatic protons would show correlations to neighboring carbons, helping to piece together the entire molecular skeleton and confirm the substitution pattern.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic ring and the CH₂ group, C=C stretching within the aromatic ring, and the C-Br and C-F stretching vibrations at lower wavenumbers. For example, data from 3-fluorobenzyl bromide shows typical aromatic C-H stretches above 3000 cm⁻¹ and C=C stretches in the 1400-1600 cm⁻¹ region. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The C-Br bonds, in particular, are expected to give rise to strong Raman signals. Data for related compounds like 3-bromobenzyl bromide can be used for comparison. nih.govchemicalbook.com

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| CH₂ Bend | ~1450 | ~1450 |

| C-F Stretch | 1250-1000 | 1250-1000 |

| C-Br Stretch | 700-500 | 700-500 |

Note: Frequencies are approximate and based on typical ranges and data from similar compounds. chemicalbook.comchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS provides an extremely precise measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₇H₄Br₂F), the expected monoisotopic mass would be calculated with high accuracy. The presence of two bromine atoms would create a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation analysis reveals the stability of different parts of the molecule. A common fragmentation pathway for benzyl (B1604629) bromides is the loss of the bromine radical from the benzylic position to form a stable benzyl cation. Subsequent fragmentations could involve the loss of the other bromine atom or the fluorine atom.

Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism (VCD)) for Stereochemical Analysis of Chiral Derivatives

While this compound itself is not chiral, it can be used as a precursor to synthesize chiral derivatives. For these derivatives, chiroptical spectroscopy becomes a vital tool for determining their absolute configuration.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique is particularly powerful for elucidating the stereochemistry of molecules in solution. rsc.org By comparing the experimental VCD spectrum of a chiral derivative with the spectrum predicted by density functional theory (DFT) calculations, the absolute configuration (R or S) of the stereocenters can be unambiguously assigned. rsc.org This approach has been successfully applied to other complex chiral molecules, including brominated compounds. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2,4-dibromo-3-fluorobenzyl bromide?

A common approach involves sequential halogenation of benzyl derivatives. For example:

- Step 1 : Bromination of 3-fluorotoluene using bromine (Br₂) in the presence of FeBr₃ as a catalyst to introduce bromine atoms at the 2- and 4-positions .

- Step 2 : Further bromination of the benzyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to achieve the bromomethyl functionality .

Key Considerations : Reaction temperature (typically 0–25°C) and stoichiometric control are critical to avoid over-bromination .

Q. How can purity be ensured during synthesis?

Q. What safety precautions are required for handling this compound?

- Hazards : Severe skin/eye irritation (R34) and corrosive properties .

- Protocols : Use PPE (gloves, goggles), work in a fume hood, and neutralize spills with sodium bicarbonate . Store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How does regioselectivity challenge the synthesis of this compound?

Regioselectivity is influenced by:

- Electrophilic Substitution : Fluorine’s electron-withdrawing effect directs bromination to the meta and para positions, but steric hindrance from existing substituents can lead to unexpected byproducts (e.g., 2,5-dibromo isomers) .

- Mitigation : Optimize catalyst loading (e.g., FeBr₃ at 5 mol%) and use low-temperature conditions to enhance selectivity .

Q. What analytical methods resolve structural ambiguities in halogenated analogs?

- NMR : ¹⁹F NMR distinguishes fluorine environments, while ²D COSY and NOESY clarify spatial arrangements of bromine atoms .

- X-ray Crystallography : Resolves absolute configuration in crystalline derivatives .

- HPLC-MS : Detects trace impurities (e.g., dehalogenated byproducts) with a C18 column and acetonitrile/water gradient .

Q. How can competing side reactions during bromination be minimized?

Q. What are its applications in synthesizing bioactive molecules?

Q. How do solvent polarity and temperature affect its reactivity in SN₂ reactions?

- Polar Solvents : DMF or DMSO accelerate SN₂ displacement of the benzyl bromide group but may promote elimination.

- Low Temperatures (e.g., −20°C): Favor substitution over elimination in reactions with amines or thiols .

Data Contradictions and Troubleshooting

Q. Discrepancies in reported melting points: How to validate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.